molecular formula C7H10IN3O2S B13139361 tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate

tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B13139361
M. Wt: 327.15 g/mol
InChI Key: VDFFLPYBVJVPFQ-UHFFFAOYSA-N
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Description

    1,3,4-Thiadiazole: is a five-membered heterocyclic ring that has garnered interest as a potential antitumor agent. Its bioactive properties stem from its structural similarity to pyrimidine, a key component of nucleic acids.

    tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate: is a derivative of 1,3,4-thiadiazole.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing the tert-butyl group and the iodine substituent onto the thiadiazole ring. Specific synthetic routes may vary, but common methods include condensation reactions or cyclization of appropriate precursors.

      Reaction Conditions: These reactions typically occur under mild conditions, using suitable reagents and solvents.

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, iodination may involve N-iodosuccinimide (NIS) in an organic solvent.

      Major Products: The iodinated derivative itself is a significant product, but further functionalization can yield diverse compounds.

  • Scientific Research Applications

      Chemistry: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate serves as a versatile building block for designing novel molecules with potential biological activities.

      Biology: Researchers explore its effects on cellular processes, including DNA replication inhibition.

      Medicine: Investigations focus on its anticancer properties and potential as a targeted therapy.

      Industry: Applications may extend to materials science and drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular components involved in DNA replication or other critical pathways.

      Molecular Pathways: Further studies are needed to elucidate the precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate’s iodine substitution and tert-butyl group distinguish it from other thiadiazole derivatives.

      Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as 1,2,4-thiadiazoles, exhibit varying properties and applications.

    Properties

    Molecular Formula

    C7H10IN3O2S

    Molecular Weight

    327.15 g/mol

    IUPAC Name

    tert-butyl N-(5-iodo-1,3,4-thiadiazol-2-yl)carbamate

    InChI

    InChI=1S/C7H10IN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12)

    InChI Key

    VDFFLPYBVJVPFQ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NC1=NN=C(S1)I

    Origin of Product

    United States

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